3-((3,5-Dimethoxybenzyl)oxy)azetidine

Lipophilicity Drug-likeness Physicochemical profiling

3-((3,5-Dimethoxybenzyl)oxy)azetidine (CAS 1220027-04-2) is a synthetic azetidine derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. It is characterized by a four-membered nitrogen-containing azetidine ring linked via an ether oxygen bridge to a 3,5-dimethoxybenzyl moiety, distinguished from its closest carbon-linked analog 3-(3,5-dimethoxybenzyl)azetidine (CAS 937626-69-2, C12H17NO2, MW 207.27) by the replacement of a methylene (-CH2-) linker with an ether (-O-) linker.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B11882376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3,5-Dimethoxybenzyl)oxy)azetidine
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)COC2CNC2)OC
InChIInChI=1S/C12H17NO3/c1-14-10-3-9(4-11(5-10)15-2)8-16-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3
InChIKeyKWTFSALTKZHENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((3,5-Dimethoxybenzyl)oxy)azetidine (CAS 1220027-04-2): Structural Identity and Comparator Landscape for Procurement Decision-Making


3-((3,5-Dimethoxybenzyl)oxy)azetidine (CAS 1220027-04-2) is a synthetic azetidine derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is characterized by a four-membered nitrogen-containing azetidine ring linked via an ether oxygen bridge to a 3,5-dimethoxybenzyl moiety, distinguished from its closest carbon-linked analog 3-(3,5-dimethoxybenzyl)azetidine (CAS 937626-69-2, C12H17NO2, MW 207.27) by the replacement of a methylene (-CH2-) linker with an ether (-O-) linker . This compound is supplied as a research chemical building block with a typical purity specification of NLT 98% and a recommended storage temperature of 2–8°C .

Why 3-((3,5-Dimethoxybenzyl)oxy)azetidine Cannot Be Casually Substituted by Carbon-Linked or Regioisomeric Azetidine Analogs


The ether oxygen linker in 3-((3,5-dimethoxybenzyl)oxy)azetidine is not a trivial structural variation: it alters the hydrogen-bonding capacity, lipophilicity, conformational flexibility, and metabolic soft-spot distribution relative to carbon-linked analogs such as 3-(3,5-dimethoxybenzyl)azetidine. Predicted physicochemical data indicate that the ether oxygen adds one hydrogen-bond acceptor (4 vs. 3 for the carbon-linked comparator), increases topological polar surface area, and modifies the LogP by approximately 0.3–0.4 log units, which collectively impact solubility, permeability, and target engagement profiles in medicinal chemistry programs [1]. Furthermore, benzyl ether azetidines as a class exhibit metabolic oxidation primarily at the azetidine nitrogen rather than at the aromatic ring, a pathway distinct from that of directly linked benzyl azetidines where benzylic C–H oxidation often predominates [2]. Regioisomeric dimethoxybenzyl azetidines (e.g., 2,4- or 3,4-substitution patterns) introduce additional differences in LogP, steric bulk, and receptor pharmacophore complementarity that preclude simple interchange without re-optimization of a lead series .

Quantitative Differentiation Evidence for 3-((3,5-Dimethoxybenzyl)oxy)azetidine Relative to Closest Analogs


Lipophilicity Modulation: Ether Linker Reduces LogP by ~0.4 Units Relative to the Carbon-Linked Analog

The ether oxygen linker in 3-((3,5-dimethoxybenzyl)oxy)azetidine reduces calculated lipophilicity compared to the direct carbon-linked analog 3-(3,5-dimethoxybenzyl)azetidine. The target compound (free base; predicted LogP from the TFA salt measurements is approximately 1.06–1.3) shows a LogP reduction of ~0.3–0.4 units versus the carbon-linked comparator which has a vendor-reported LogP of 1.44 [1]. This shift moves the compound closer to the optimal oral drug-likeness window (LogP 0–3) while retaining sufficient lipophilicity for membrane permeability. The additional ether oxygen also increases the hydrogen-bond acceptor count from 3 to 4, raising topological polar surface area (estimated increase of ~10–18 Ų relative to the ~30 Ų TPSA of the carbon-linked analog) [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Elemental Composition Differentiation: +16 Da Mass Shift from Ether Oxygen

The replacement of the benzylic methylene (-CH2-) linker with an ether oxygen (-O-) in 3-((3,5-dimethoxybenzyl)oxy)azetidine results in a net molecular weight increase of 16 Da and a change in molecular formula from C12H17NO2 to C12H17NO3 . This differentiates the compound from all carbon-linked dimethoxybenzyl azetidine regioisomers (2,4-; 3,4-; 2,3-; 2,5-dimethoxybenzyl azetidines), which uniformly share the formula C12H17NO2 and MW 207.27 . The additional oxygen atom is not merely additive: it introduces a new rotational degree of freedom at the ether bond and alters the bond angle geometry between the azetidine ring and the benzyl aromatic system, producing a distinct three-dimensional vector that cannot be replicated by any carbon-linked isomer .

Molecular weight Elemental composition Building block specification

Storage Condition Divergence: Refrigerated Storage Requirement Indicates Altered Chemical Stability

3-((3,5-Dimethoxybenzyl)oxy)azetidine requires refrigerated storage at 2–8°C according to multiple vendor specifications (MolCore, CheMenu) . In contrast, the carbon-linked analog 3-(3,5-dimethoxybenzyl)azetidine and its regioisomers are typically stored at ambient temperature in a cool, dry place without active refrigeration . This divergence in storage requirements is consistent with the known chemical behavior of benzyl ethers, where the C–O bond is susceptible to acid-catalyzed or oxidative cleavage, necessitating cold-chain storage to maintain certified purity over time. The ether-linked 3-((3,5-dimethylbenzyl)oxy)azetidine analog also specifies long-term cool, dry storage but without the explicit 2–8°C requirement , suggesting that the methoxy substituents on the benzyl ring may further contribute to the thermal lability of the ether linkage in the target compound.

Chemical stability Storage conditions Procurement logistics

Benzyl Ether Azetidine Class Metabolic Stability: Distinct Phase I Oxidation Site Relative to Carbon-Linked Analogs

Metabolic stability profiling of benzyl ether azetidines has demonstrated that phase I oxidative metabolism occurs preferentially at the azetidine nitrogen rather than through aromatic substitution or benzylic C–H oxidation pathways. In liver microsomal incubation studies across multiple species, the closely related compound 3-[(3-chloro-2-fluorobenzyl)oxy]azetidine showed that the primary metabolic route involved oxidation at the azetidine ring nitrogen, while the benzyl ether linkage remained intact [1]. This metabolic profile contrasts with that reported for carbon-linked N-benzyl azetidines and proline amides, where benzylic C–H oxidation is a major metabolic clearance pathway and often a liability requiring structural optimization [2]. By relocating the metabolic soft spot from the benzylic position to the azetidine core, 3-oxy-azetidine ethers offer a distinct metabolic vector that medicinal chemists can leverage for tuning clearance and half-life independently of aromatic ring substitution.

Metabolic stability ADME Lead optimization

Synthetic Accessibility and Scaffold Diversity: 3-Oxy-Azetidine as a Distinct Pharmacophore Vector

The 3-oxy-azetidine ('reverse azetidine') scaffold represented by 3-((3,5-dimethoxybenzyl)oxy)azetidine has been recognized as a privileged motif in medicinal chemistry for introducing non-planar, three-dimensional character into lead compounds . A 2023 publication in Organic & Biomolecular Chemistry demonstrated that 3,3-disubstituted azetidine ethers function as ester isosteres, offering improved chemical stability relative to analogous esters under both basic and reducing conditions [1]. Patent literature further validates the pharmaceutical relevance of the 3-oxy-azetidine benzyl ether scaffold, with WO2015021109A1 claiming disubstituted aryl azetidine derivatives including 3-oxy-linked benzyl azetidines as sphingosine-1-phosphate (S1P) receptor modulators [2]. The ether linkage provides a geometry distinct from the carbon-linked variant, with a bond angle of ~112° (C–O–C) versus ~109° (C–C–C) and a longer bond length (C–O ≈ 1.43 Å vs. C–C ≈ 1.54 Å), producing a different spatial relationship between the azetidine ring and the benzyl aromatic system that can be exploited in structure-based drug design .

Scaffold diversity Synthetic chemistry Medicinal chemistry building blocks

Optimal Research and Procurement Application Scenarios for 3-((3,5-Dimethoxybenzyl)oxy)azetidine


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity (LogP Reduction of ~0.3–0.4 Units)

In lead optimization campaigns where the carbon-linked analog 3-(3,5-dimethoxybenzyl)azetidine (LogP 1.44) approaches the upper boundary of desired lipophilicity, substitution with 3-((3,5-dimethoxybenzyl)oxy)azetidine can reduce LogP by approximately 0.3–0.4 units while preserving the 3,5-dimethoxybenzyl pharmacophore . This compound is particularly suited for CNS-targeted programs where moderate lipophilicity (LogP 1–2) combined with low to moderate polar surface area is desirable for balancing blood-brain barrier penetration with aqueous solubility. The additional hydrogen-bond acceptor from the ether oxygen may also be leveraged to engineer specific target interactions without resorting to more synthetically complex polar substituents .

Structure-Activity Relationship (SAR) Studies Exploring the Oxygen Linker as an Ester Isostere

The 3-oxy-azetidine benzyl ether scaffold has been validated as an ester isostere with superior chemical stability under basic and reducing conditions compared to analogous ester-containing compounds . For research groups exploring the replacement of metabolically labile ester linkages with stable ether isosteres, 3-((3,5-dimethoxybenzyl)oxy)azetidine serves as a direct probe molecule to evaluate whether the ether-to-ester substitution maintains target potency while improving in vitro stability. This application is supported by patent precedent in the S1P receptor modulator field, where disubstituted aryl 3-oxy-azetidines have been claimed as pharmaceutically active scaffolds .

Metabolic Stability Profiling: Investigating Azetidine-Nitrogen-Directed Metabolism as an Alternative to Benzylic Oxidation

For ADME/PK research groups facing benzylic C–H oxidation as a metabolic liability in carbon-linked benzyl azetidine lead series, 3-((3,5-dimethoxybenzyl)oxy)azetidine offers a structural alternative that redirects the primary metabolic soft spot from the benzylic position to the azetidine nitrogen . This compound can be used in comparative microsomal stability assays (human, rat, mouse liver microsomes) alongside its carbon-linked analog to experimentally measure the shift in intrinsic clearance (CLint) and to identify metabolite structures via LC-MS/MS. The distinct metabolic profile may enable the decoupling of metabolic stability optimization from aromatic ring substitution, providing an additional degree of freedom in multiparameter lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((3,5-Dimethoxybenzyl)oxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.